molecular formula C6H13Cl2N3 B1625307 1H-Imidazole-4-propylamine dihydrochloride CAS No. 40836-55-3

1H-Imidazole-4-propylamine dihydrochloride

Cat. No. B1625307
CAS RN: 40836-55-3
M. Wt: 198.09 g/mol
InChI Key: BVCJGQPOOTXNQC-UHFFFAOYSA-N
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Description

1H-Imidazole-4-propylamine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as histamine H2 receptor agonist and is widely used in biochemical and physiological research.

Scientific Research Applications

Copper(I) and Silver(I) Complexes of 1-alkyl-2-(methyl)-4-(arylazo)imidazole

This study discusses the synthesis and spectral studies of copper(I) and silver(I) complexes with 1-alkyl-2-(methyl)-4-(arylazo)imidazole derivatives. These complexes exhibit significant stability and are characterized by their electrochemical properties, demonstrating potential applications in materials science and catalysis (Senapoti et al., 2006).

Synthesis of Hypoxanthines

Research on phosphorus pentoxide-amine hydrochloride mixtures provides a new synthesis pathway for hypoxanthines, showcasing the role of imidazole derivatives in the synthesis of biologically relevant compounds (Nielsen & Pedersen, 1982).

Arylated Imidazoles via Regioselective Sequential Arylation

A comprehensive approach for the synthesis of complex aryl imidazoles, highlighting the versatility of imidazole cores for creating compounds with potential pharmaceutical applications, is presented. This method allows for selective arylation of all three C-H bonds of the imidazole ring (Joo, Touré, & Sames, 2010).

Trisubstituted-(1H)-imidazoles Synthesis

A novel method for synthesizing 1,2,4-trisubstituted-(1H)-imidazoles through Cu(OTf)2- and I2-catalyzed C–C bond cleavage of chalcones and benzylamines is detailed, underlining the synthetic utility of imidazole derivatives in organic chemistry (Salfeena et al., 2018).

properties

IUPAC Name

3-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-3-1-2-6-4-8-5-9-6;;/h4-5H,1-3,7H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCJGQPOOTXNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961252
Record name 3-(1H-Imidazol-5-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-4-propylamine dihydrochloride

CAS RN

40836-55-3
Record name 1H-Imidazole-4-propylamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040836553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1H-Imidazol-5-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-4-propylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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